1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves using o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, with SiO2-tpy-Nb as a catalyst. This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring sustainable and environmentally friendly approaches, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For example, some derivatives of N-isoindoline-1,3-diones have been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other cellular pathways . The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate include other N-isoindoline-1,3-dione derivatives, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Phthalimide: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted imides: Investigated for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-7-8-12(9-11(10)2)17(21)22-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBBBWJLXQKDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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